molecular formula C13H16N2O3 B12623165 (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920799-00-4

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine

Cat. No.: B12623165
CAS No.: 920799-00-4
M. Wt: 248.28 g/mol
InChI Key: OOIQGFLBWNLAJF-CYBMUJFWSA-N
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Description

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound characterized by its morpholine ring substituted with a 4-nitrophenyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the reaction of morpholine with 4-nitrobenzaldehyde and allyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)thiomorpholine: Similar structure but with a thiomorpholine ring.

Uniqueness

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine is unique due to its specific combination of functional groups and ring structure

Properties

CAS No.

920799-00-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(2S)-2-(4-nitrophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16N2O3/c1-2-7-14-8-9-18-13(10-14)11-3-5-12(6-4-11)15(16)17/h2-6,13H,1,7-10H2/t13-/m1/s1

InChI Key

OOIQGFLBWNLAJF-CYBMUJFWSA-N

Isomeric SMILES

C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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